[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate
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Overview
Description
[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an iodopropyl group, a hexahydroindenyl core, and a trifluoromethanesulfonate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:
Formation of the Hexahydroindenyl Core: The hexahydroindenyl core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce the double bonds.
Introduction of the Iodopropyl Group: The iodopropyl group can be introduced via an alkylation reaction using an appropriate iodopropyl halide and a strong base.
Formation of the Trifluoromethanesulfonate Ester: The final step involves the esterification of the hydroxyl group with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the iodopropyl group, leading to the formation of iodinated alcohols or ketones.
Reduction: Reduction reactions could target the trifluoromethanesulfonate ester, potentially converting it to a trifluoromethyl alcohol.
Substitution: The iodopropyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be employed under mild conditions.
Major Products
Oxidation: Iodinated alcohols or ketones.
Reduction: Trifluoromethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of iodinated and trifluoromethylated compounds on biological systems. Its potential bioactivity could be explored in cell-based assays and animal models.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the trifluoromethanesulfonate ester suggests that it may have pharmacological activity, possibly as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the trifluoromethanesulfonate group.
Mechanism of Action
The mechanism of action of [(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethanesulfonate group could enhance the compound’s binding affinity and specificity, while the iodopropyl group may facilitate cellular uptake or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3Ar)-1-[(2S)-1-bromopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate
- [(1R,3Ar)-1-[(2S)-1-chloropropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate
- [(1R,3Ar)-1-[(2S)-1-fluoropropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate
Uniqueness
The uniqueness of [(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate lies in the presence of the iodopropyl group, which can undergo specific chemical reactions that other halogenated analogs may not
Properties
IUPAC Name |
[(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3IO3S/c1-9(8-18)10-6-7-13(2)11(10)4-3-5-12(13)21-22(19,20)14(15,16)17/h5,9-11H,3-4,6-8H2,1-2H3/t9-,10+,11?,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIJUJJHXZXOQM-FIOVSDBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)[C@@H]1CC[C@@]2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3IO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747883 |
Source
|
Record name | [(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145372-33-4 |
Source
|
Record name | [(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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